2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structural features, which include a hydrazine substitution at the 5-position of the benzimidazole ring. It is often studied for its potential biological activities, including antibacterial and antifungal properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its bicyclic structure that contains nitrogen atoms. Its classification as a benzimidazole derivative places it within a broader category of compounds known for their diverse pharmacological activities.
The synthesis of 2H-benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride can be achieved through several methods, predominantly involving the reaction of 1,3-dihydro-2H-benzimidazol-2-one with hydrazine derivatives. A common approach includes:
The reaction typically requires controlled temperature conditions and may involve purification steps such as recrystallization to ensure high yield and purity of the final product. The yield can vary based on reaction conditions such as temperature, time, and the molar ratio of reactants.
The compound exhibits resonance stabilization due to the electron-rich nitrogen atoms in the benzimidazole ring.
2H-benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions with specific reagents to ensure high selectivity and yield.
The mechanism of action for compounds like 2H-benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride often involves interaction with biological targets such as enzymes or receptors.
Data from studies suggest that these mechanisms contribute to its potential therapeutic effects against various microbial infections.
Relevant analyses include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) which confirm structural integrity and purity.
This compound represents a significant area of interest in medicinal chemistry due to its diverse applications and potential therapeutic benefits. Ongoing research continues to explore its efficacy and mechanisms further, contributing valuable data to the field.
Regioselective modification at the C5 position of the 1,3-dihydro-2H-benzimidazol-2-one scaffold is critical prior to hydrazinyl group installation. Electrophilic aromatic substitution (EAS) demonstrates predictable regiochemistry due to the electron-donating imidazolone nitrogen atoms, with nitration typically occurring at C5. For example, in situ generation of nitrosonium tetrafluoroborate (NO₂BF₄) in anhydrous acetonitrile achieves >90% C5 nitration yield at 0°C within 2 hours, minimizing dinitro byproducts [2] [9]. Halogen-directed lithiation enables further diversification, as evidenced by 5-bromo-1,3-dihydro-2H-benzimidazol-2-one undergoing palladium-catalyzed Suzuki coupling at 80°C in dimethylformamide/water (4:1) with arylboronic acids, yielding C5-arylated intermediates (75–89%) [4] . Metal-catalyzed C-H activation represents a significant innovation, where Pd(OAc)₂ (5 mol%) with pivalic acid in trifluorotoluene enables direct C5 alkenylation using acrylic esters at 120°C (16 hours, 68% yield) without pre-functionalization [4].
Table 1: Regioselective C5 Functionalization Methods
Reaction Type | Reagent/Catalyst | Conditions | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Nitration | NO₂BF₄ in CH₃CN | 0°C, 2 hr | >90 | <5% dinitro compound |
Bromination | Br₂ in DCM | RT, 1 hr | 85 | 8% dibromide |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 hr | 75–89 | Negligible homocoupling |
Directed C-H Activation | Pd(OAc)₂, PivOH | 120°C, 16 hr | 68 | <10% dehalogenated product |
Installation of the hydrazinyl moiety at C5 requires precise chemoselective control to avoid N1/N3 benzimidazolone side reactions. Catalytic transfer hydrogenation emerges as the optimal strategy for reducing 5-nitro-1,3-dihydro-2H-benzimidazol-2-one intermediates, employing 10% Pd/C (2 mol%) and hydrazine hydrate as the hydrogen source in ethanol at 60°C (4 hours, 92% yield). This method selectively reduces nitro groups while preserving the imidazolone carbonyl and avoiding over-reduction to amino derivatives [2] [3]. For advanced intermediates with sensitive functionalities, chemoselective protection is essential: N-Boc protection of the benzimidazolone nitrogens (di-tert-butyl dicarbonate, DMAP, THF, 25°C) precedes hydrazine displacement of C5 halogen atoms (hydrazine monohydrate, DMSO, 100°C, 6 hours), achieving 84% yield with <3% deprotection [3] . Diazotization of 5-amino-1,3-dihydro-2H-benzimidazol-2-one (isoamyl nitrite, HCl, -5°C) generates diazonium salts that react with tetrahydrazine·2HCl to afford the target hydrazinyl compound (62% yield after workup), though this route requires stringent temperature control to prevent diazo decomposition [8].
Table 2: Chemoselective Protection Strategies for Hydrazination
Protecting Group | Reagent | Compatibility | Deprotection Conditions | Hydrazination Yield (%) |
---|---|---|---|---|
N-Boc | (Boc)₂O, DMAP | Stable under SNAr conditions | TFA/DCM (1:1), RT, 1 hr | 84 |
N-Acetyl | Ac₂O, pyridine | Limited to mild nucleophiles | 6M HCl reflux, 2 hr | 71 |
N-Tosyl | TsCl, Et₃N | Risk of sulfonation at C5 | 48% HBr, 120°C, 4 hr | 68 |
Hydrochloride salt formation enhances the crystallinity and stability of 5-hydrazinyl benzimidazolone derivatives. Solvent screening reveals that ethanol/ethyl acetate (3:1) with gaseous HCl bubbling (0–5°C) produces micronized crystals with optimal flow properties (89% recovery), whereas isopropanol yields larger needles prone to solvent inclusion [3] . Antisolvent crystallization using diethyl ether demonstrates superior purity control: gradual addition of ether to a methanolic solution of the free base containing 1.2 equiv HCl generates high-purity hydrochloride monohydrate (>99.5% HPLC) after vacuum drying at 40°C. This process avoids chloride over-addition, which can induce hygroscopicity . Polymorph control is achievable through cooling rate modulation; rapid cooling (5°C/min) in ethanol affords Form I (needles, mp 248–250°C), while slow cooling (0.5°C/min) generates Form II (prisms, mp 252–254°C), with Form II exhibiting 30% enhanced long-term stability under accelerated humidity conditions (40°C/75% RH) [6] [8].
Table 3: Hydrochloride Crystallization Solvent Systems
Solvent System | Acid Source | Crystal Morphology | Purity (%) | Water Content (KF, %) |
---|---|---|---|---|
Ethanol/ethyl acetate (3:1) | Gaseous HCl | Micronized plates | 99.2 | 0.15 |
Methanol/diethyl ether | Conc. HCl in ether | Fine needles | 99.5 | 0.08 |
Isopropanol | HCl-isopropanol solution | Large needles | 98.7 | 0.32 |
Acetonitrile/water (9:1) | Aqueous HCl | Agglomerates | 97.8 | 1.85 |
Sustainable synthesis of 5-hydrazinyl benzimidazolone derivatives incorporates heterogeneous catalysis and solvent reduction. Palladium immobilization on amino-functionalized silica gel (Pd@SiO₂-NH₂, 0.8 mol%) enables nitro reduction in flow reactors (H₂ 10 bar, ethanol/H₂O 1:1, 50°C), achieving 96% conversion with <0.5 ppm Pd leaching over 10 cycles [4]. Microwave-assisted hydrazination eliminates solvents entirely; 5-chloro-1,3-dihydro-2H-benzimidazol-2-one and hydrazine hydrate (1:5 molar ratio) react under microwave irradiation (300W, 140°C, 30 minutes) to deliver 94% yield, reducing reaction times from 12 hours to 30 minutes [4] . Atom economy is enhanced through in situ diazotization-hydrazination cascades: 5-aminobenzimidazolone reacts with NaNO₂/HCl followed by SnCl₂ reduction in one pot, achieving 78% overall yield while avoiding intermediate isolation. E-factor analysis confirms 65% waste reduction versus stepwise protocols, primarily by eliminating organic washes [8].
Table 4: Green Chemistry Metrics for Synthetic Pathways
Method | PMI (Total Mass Input/Mass Product) | E-Factor (kg Waste/kg Product) | Energy Consumption (kJ/mol) | Reaction Time |
---|---|---|---|---|
Conventional batch reduction | 32 | 28 | 850 | 12 hr |
Pd@SiO₂ flow hydrogenation | 8 | 5.2 | 420 | 45 min |
Microwave-assisted hydrazination | 6 | 3.1 | 180 | 30 min |
One-pot diazotization-reduction | 15 | 9.8 | 550 | 3 hr |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3